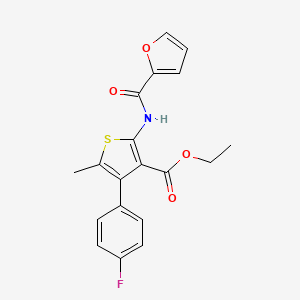

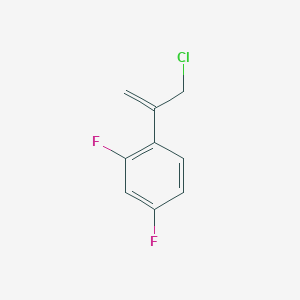

Ethyl 4-(4-fluorophenyl)-2-(furan-2-carboxamido)-5-methylthiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Para-fluorofentanyl is a dangerous opioid that’s being encountered more frequently across the United States . It’s commonly referred to as “China White,” . The drug has recently been linked to overdose deaths in several southern states, including Arizona, Louisiana, and Tennessee .

Synthesis Analysis

Para-fluorofentanyl is a type of fluorofentanyl, which is a specific kind of fentanyl that includes the related drug ortho-fluorofentanyl . When clandestine chemists create drugs or additives for a particular supply, different manufacturing methods can produce different forms of synthetic opioids like fentanyl during chemical synthesis .Molecular Structure Analysis

In general, para-fluorofentanyl is almost exactly like regular fentanyl, but with more receptor selectivity .Chemical Reactions Analysis

Most of the time, other forms of fentanyl are created as a byproduct when making a synthetic opioid to sell . The synthetic opioid is then cut into the drug either intentionally or unintentionally by the manufacturer in the clandestine drug lab .Physical And Chemical Properties Analysis

Clinical research indicates that para-fluorofentanyl (pFF) is much stronger than regular fentanyl, which is already 50 to 100 times more powerful than morphine .Applications De Recherche Scientifique

Synthesis Techniques and Chemical Properties Research has explored various synthesis methods for compounds with structural similarities to Ethyl 4-(4-fluorophenyl)-2-(furan-2-carboxamido)-5-methylthiophene-3-carboxylate. One approach involves the one-pot synthesis of fluoro-substituted benzo[b]furans via microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions, showcasing efficient pathways to obtain fluorine-containing heterocyclic compounds (Ramarao et al., 2004). Another study highlights the synthesis of aromatic retinoic acid analogues, including furanyl compounds, indicating the potential for developing chemopreventive agents for epithelial cancer and skin diseases (Dawson et al., 1983).

Applications in Dye-Sensitized Solar Cells Phenothiazine derivatives with furan conjugated linkers have been synthesized and applied in dye-sensitized solar cells, demonstrating the significant impact of conjugated linkers on device performance. A furan-linked compound showed a solar energy-to-electricity conversion efficiency improvement of over 24%, highlighting the role of furan rings in enhancing solar cell efficiency (Se Hun Kim et al., 2011).

Antimicrobial and Antipathogenic Activities The antimicrobial and antipathogenic properties of compounds bearing furan and thiophene rings have been explored. Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate derivatives have been synthesized and tested for their antibacterial activities against human pathogenic bacteria, showcasing diverse inhibitory activities. This research underscores the potential of furan-containing compounds in developing new antimicrobial agents (Patel, 2020).

Photophysical Properties and Sensory Applications Studies on the photophysical properties of compounds related to Ethyl 4-(4-fluorophenyl)-2-(furan-2-carboxamido)-5-methylthiophene-3-carboxylate have been conducted, revealing their potential in sensory applications. For instance, fluorescent pH sensors constructed from heteroatom-containing luminogens demonstrate tunable aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, useful for detecting biothiols in living cells and environmental monitoring (Yang et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

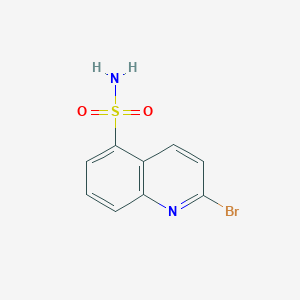

IUPAC Name |

ethyl 4-(4-fluorophenyl)-2-(furan-2-carbonylamino)-5-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO4S/c1-3-24-19(23)16-15(12-6-8-13(20)9-7-12)11(2)26-18(16)21-17(22)14-5-4-10-25-14/h4-10H,3H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBUZPWBSODJQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)C)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-2-(3,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2871722.png)

![4-[butyl(ethyl)sulfamoyl]-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2871725.png)

![3-(2-chlorophenyl)-5-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2871727.png)

![Tert-butyl 3-[[(6-chloropyridazin-3-yl)methyl-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2871730.png)

![3-[[1-(2,2-Dimethylbutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2871732.png)

![6-((5-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2871736.png)

![4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine;dihydrochloride](/img/structure/B2871737.png)

![3-(2-furylmethyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2871738.png)